Delphinidin chloride (CAS: 528-53-0) is a high-purity analytical standard of the delphinidin aglycone, a flavylium cation characterized by a highly reactive 3',4',5'-trihydroxylated B-ring [1]. In scientific procurement, it is primarily sourced as an absolute reference standard for HPLC/MS quantification, a baseline positive control for antioxidant assays, and a starting material for synthesizing lipophilic anthocyanin derivatives. Its absolute purity and specific salt form distinguish it from crude botanical extracts, ensuring reproducible molar concentrations and eliminating the variable steric hindrance caused by natural glycosylation in sensitive in vitro and cell-based models[1].
Substituting delphinidin chloride with closely related anthocyanidins (such as cyanidin or malvidin) or crude plant extracts fundamentally alters experimental outcomes and process chemistry [1]. The unique tri-hydroxy B-ring makes delphinidin highly susceptible to pH-induced degradation, requiring specific acidic handling protocols that differ from more stable mono- or di-hydroxylated analogs [2]. Furthermore, substituting the pure chloride salt with its natural glycoside form (e.g., delphinidin-3-glucoside) introduces steric hindrance at the C3 position, which significantly reduces its free-radical scavenging efficiency and alters its membrane permeability and binding kinetics in targeted kinase assays[1].
In aqueous environments at neutral or physiological pH, anthocyanidins undergo rapid degradation. Delphinidin chloride specifically degrades to yield gallic acid, whereas its di-hydroxylated analog, cyanidin chloride, degrades into protocatechuic acid [1]. Tracking these specific phenolic acid metabolites is mandatory for calculating true analytical recovery in clinical or ex vivo samples.
| Evidence Dimension | Primary phenolic acid degradation product in water/buffer |
| Target Compound Data | Yields Gallic Acid (e.g., 53 µM from initial concentration, accounting for ~31% of loss) |
| Comparator Or Baseline | Cyanidin chloride yields Protocatechuic Acid (e.g., 58 µM, accounting for ~39% of loss) |
| Quantified Difference | Distinct phenolic acid degradation pathways requiring different analytical tracking markers. |
| Conditions | Aqueous/buffer solution over 24 hours. |
Forces analytical chemists to procure the exact standard to calibrate mass-balance recovery models for specific degradation metabolites.
Plant-derived anthocyanins typically exist as glycosides (e.g., delphinidin 3-O-glucoside). However, the bulky sugar moiety at the C3 position sterically hinders the molecule, reducing its antioxidant activity in specific radical scavenging assays compared to the purified aglycone [1]. Procurement of the chloride salt provides the unhindered aglycone, which is critical for maximum reactivity and for serving as a precursor in lipophilization syntheses.
| Evidence Dimension | Radical scavenging activity and C3-site accessibility |
| Target Compound Data | Unhindered C3-OH group; higher DPPH radical scavenging activity |
| Comparator Or Baseline | Delphinidin 3-O-glucoside (Myrtillin) exhibits lower activity due to C3-bulky sugar group steric hindrance |
| Quantified Difference | Aglycone demonstrates superior free-radical quenching efficiency over its sterically hindered 3-O-glucoside counterpart. |
| Conditions | In vitro DPPH radical scavenging assay. |
Justifies the selection of the synthetic or highly purified aglycone chloride salt over cheaper, more abundant plant glycoside extracts for structure-activity relationship (SAR) studies.
The hydroxylation pattern of the B-ring strictly governs the ability of anthocyanidins to inhibit the epidermal growth-factor receptor (EGFR). Delphinidin chloride acts as a potent inhibitor of EGFR protein tyrosine kinase activity [1]. In stark contrast, malvidin chloride, which features a methoxylated B-ring, is completely inactive in the same concentration range.
| Evidence Dimension | EGFR protein tyrosine kinase inhibition (IC50) |
| Target Compound Data | Potent inhibition (IC50 ~ 1.3 µM) |
| Comparator Or Baseline | Malvidin chloride (Inactive up to 100 µM) |
| Quantified Difference | >76-fold difference in inhibitory potency due to B-ring methoxylation. |
| Conditions | In vitro human vulva carcinoma cell line A431 / EGFR PTK assay. |
Proves that buyers cannot substitute delphinidin with methoxylated anthocyanidins like malvidin in targeted oncology or kinase-inhibition assays.
In cellular models of inflammation, the tri-hydroxylated B-ring of delphinidin provides superior potency compared to the di-hydroxylated cyanidin. When evaluating the suppression of IL-8 production in cigarette smoke extract (CSE)-treated small airway epithelial (SAE) cells, delphinidin chloride achieved significant inhibition at a much lower concentration than cyanidin chloride [1].
| Evidence Dimension | Minimum concentration for significant IL-8 inhibition |
| Target Compound Data | Significant IL-8 inhibition at 1 µM |
| Comparator Or Baseline | Cyanidin chloride requires 10 µM for significant inhibition |
| Quantified Difference | 10-fold lower effective dose requirement for delphinidin. |
| Conditions | CSE-treated SAE cells, dose-response evaluation (0.1, 1, and 10 µM). |
Drives the procurement of delphinidin for high-sensitivity cellular assays where minimizing compound concentration is critical to avoid solvent toxicity.
Because delphinidin degrades specifically to gallic acid at physiological pH, it is the required baseline standard for HPLC/MS workflows quantifying true anthocyanin recovery and metabolic breakdown in ex vivo or clinical samples[1].
The unhindered C3-hydroxyl group of the delphinidin aglycone makes it the ideal starting material for lipophilization (e.g., acylation) to create lipid-soluble antioxidants for cosmetic or food chemistry formulations, a process blocked in standard glycoside extracts [2].
Due to its potent, low-micromolar inhibition of EGFR protein tyrosine kinase—activity that is completely abolished in methoxylated analogs like malvidin—delphinidin chloride is a critical positive control in oncology and receptor-binding assays [3].
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